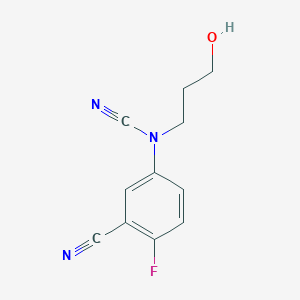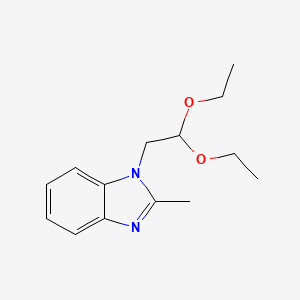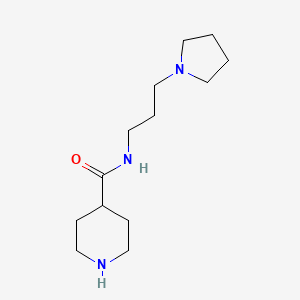
N-(3-pyrrolidin-1-ylpropyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-pyrrolidin-1-ylpropyl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C13H25N3O and a molecular weight of 239.36 . It is used for research purposes .
Synthesis Analysis
The synthesis of piperidine-4-carboxamide derivatives involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The structure of the analogues is confirmed by different techniques such as IR and 1H NMR .Molecular Structure Analysis
The molecular structure of “N-(3-pyrrolidin-1-ylpropyl)piperidine-4-carboxamide” is characterized by a five-membered pyrrolidine ring . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Piperidine derivatives have been found to be potent dopamine reuptake inhibitors . They also show antibacterial activity, with the activity increasing in a specific order based on the N’-substituents .Physical And Chemical Properties Analysis
“N-(3-pyrrolidin-1-ylpropyl)piperidine-4-carboxamide” is a solid compound that should be stored at room temperature . It has a molecular weight of 239.36 and a molecular formula of C13H25N3O .科学的研究の応用
Cannabinoid Receptor Antagonists
N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a related compound, serves as a potent antagonist for the brain cannabinoid receptor (CB1). This compound led to the study of pyrazole derivatives for understanding cannabinoid receptor binding sites and potentially aiding in developing pharmacological probes. These compounds could be used to antagonize the harmful effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).
Anti-Angiogenic and DNA Cleavage Activities
Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and exhibited significant anti-angiogenic and DNA cleavage activities. These compounds blocked the formation of blood vessels in vivo and showed potential as anticancer agents (Kambappa et al., 2017).
Molecular Interaction Studies
N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a related compound, was used for molecular interaction studies with the CB1 cannabinoid receptor. This research contributed to understanding the structure-activity relationships for cannabinoid receptor ligands (Shim et al., 2002).
Development of Rho Kinase Inhibitors
N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, similar in structure, was developed as a novel Rho kinase inhibitor for treating central nervous system disorders. This research highlights a scalable and facile synthetic process for such inhibitors (Wei et al., 2016).
Investigation of Antipsychotic Agents
Heterocyclic carboxamides, including piperidine-4-carboxamide derivatives, were evaluated as potential antipsychotic agents. This study contributes to understanding the pharmacological properties of these compounds in treating psychiatric disorders (Norman et al., 1996).
Histone Deacetylase Inhibition
N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a structurally similar compound, was identified as a selective small molecule histone deacetylase (HDAC) inhibitor. This research contributes to the development of potential anticancer drugs (Zhou et al., 2008).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-(3-pyrrolidin-1-ylpropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c17-13(12-4-7-14-8-5-12)15-6-3-11-16-9-1-2-10-16/h12,14H,1-11H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEIJXHUNFUXKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNC(=O)C2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-pyrrolidin-1-ylpropyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-5-[(4-methylphenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2884596.png)
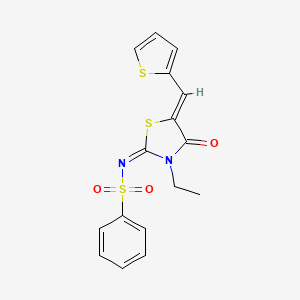
![N-(3-(methylthio)phenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2884598.png)
![N-[3-(2-aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2884600.png)
![tert-butyl (1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-ylcarbamate hydrochloride](/img/no-structure.png)
![6-(2-Fluorophenyl)-4-methyl-7-phenyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2884604.png)
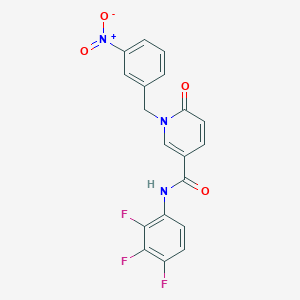
![6-Mercapto-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2884606.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2884608.png)
![Ethyl 5-(2-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2884609.png)
amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2884613.png)
